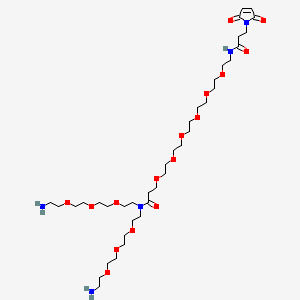

N-(Mal-PEG6)-N-bis(PEG3-amine)

Vue d'ensemble

Description

N-(Mal-PEG6)-N-bis(PEG3-amine) is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is a bifunctional molecule containing a maleimide group and two polyethylene glycol chains terminated with amine groups. This compound is widely used in bioconjugation, drug delivery, and surface modification due to its hydrophilicity, flexibility, and biocompatibility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(Mal-PEG6)-N-bis(PEG3-amine) typically involves the following steps:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by converting it into a tosylate, mesylate, or bromide derivative.

Nucleophilic Substitution: The activated polyethylene glycol is then reacted with an amine to form PEG-amine.

Maleimide Conjugation: The PEG-amine is further reacted with maleimide to form the final product, N-(Mal-PEG6)-N-bis(PEG3-amine).

Industrial Production Methods

Industrial production of N-(Mal-PEG6)-N-bis(PEG3-amine) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of polyethylene glycol are activated using tosyl chloride or mesyl chloride.

Continuous Flow Reactors: The nucleophilic substitution and maleimide conjugation reactions are carried out in continuous flow reactors to ensure high yield and purity.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions

N-(Mal-PEG6)-N-bis(PEG3-amine) undergoes various chemical reactions, including:

Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Conjugation Reactions: The maleimide group can react with thiol groups to form stable thioether bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and tosylates. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Conjugation Reactions: Thiol-containing compounds such as cysteine or glutathione are used. The reactions are carried out in aqueous buffers at neutral pH.

Major Products Formed

Nucleophilic Substitution: The major products are PEG derivatives with various functional groups.

Conjugation Reactions: The major products are thioether-linked conjugates.

Applications De Recherche Scientifique

Drug Delivery Systems

N-(Mal-PEG6)-N-bis(PEG3-amine) is extensively used in drug delivery systems. Its hydrophilic properties enable the formulation of nanoparticles that encapsulate therapeutic agents, improving their solubility and bioavailability. This compound enhances the pharmacokinetics of drugs by prolonging circulation time and reducing immunogenicity.

Case Study: Doxorubicin Delivery

A study demonstrated that conjugating doxorubicin with N-(Mal-PEG6)-N-bis(PEG3-amine) significantly improved the drug's solubility and circulation time, resulting in enhanced therapeutic efficacy against cancer cells.

Bioconjugation

The compound serves as an effective linker in bioconjugation processes. It facilitates the attachment of various biomolecules, including proteins and peptides, to enhance their stability and functionality. The thiol-maleimide conjugation reaction is particularly crucial for forming stable thioether bonds with cysteine residues in proteins.

Case Study: Protein Modification

Research has shown that modifying proteins with N-(Mal-PEG6)-N-bis(PEG3-amine) can improve their solubility and stability, making them more effective for therapeutic applications.

Proteolysis-Targeting Chimeras (PROTACs)

N-(Mal-PEG6)-N-bis(PEG3-amine) plays a critical role in the development of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. This innovative approach allows for selective removal of unwanted proteins, providing a powerful tool for cancer therapy.

Case Study: Targeted Protein Degradation

In a study focusing on PROTAC technology, N-(Mal-PEG6)-N-bis(PEG3-amine) was shown to effectively facilitate the degradation of target proteins in cancer cells, leading to reduced tumor growth.

Surface Modification

The compound is also applied in modifying surfaces of biomedical devices to enhance biocompatibility and functionality. By creating hydrophilic surfaces, it can improve cell adhesion and reduce protein adsorption on medical implants.

Biochemical Pathways Affected

- Alteration of Protein Interactions : Covalent bonding can modify protein-protein interactions and conformations.

- Enzyme Inhibition or Activation : The binding interactions may lead to changes in enzyme activity.

- Gene Expression Modulation : By altering the availability or activity of transcription factors through conjugation capabilities.

Mécanisme D'action

The mechanism of action of N-(Mal-PEG6)-N-bis(PEG3-amine) involves its ability to form stable covalent bonds with target molecules. The maleimide group reacts with thiol groups on proteins or other biomolecules, forming a stable thioether linkage. This conjugation enhances the solubility, stability, and bioavailability of the target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(Mal-PEG4)-N-bis(PEG2-amine)

- N-(Mal-PEG8)-N-bis(PEG4-amine)

- N-(Mal-PEG12)-N-bis(PEG6-amine)

Uniqueness

N-(Mal-PEG6)-N-bis(PEG3-amine) is unique due to its specific chain length and functional groups, which provide an optimal balance between hydrophilicity and reactivity. This makes it particularly suitable for applications requiring high solubility and stability, such as drug delivery and protein modification.

Activité Biologique

N-(Mal-PEG6)-N-bis(PEG3-amine) is a versatile compound widely utilized in bioconjugation and drug delivery applications due to its unique chemical properties. This article delves into its biological activity, mechanisms of action, and practical applications, supported by relevant data and case studies.

Chemical Structure and Properties

N-(Mal-PEG6)-N-bis(PEG3-amine) is a linear heterobifunctional polyethylene glycol (PEG) derivative characterized by:

- Molecular Formula : C₃₈H₇₁N₅O₁₆

- Molecular Weight : 854.0 g/mol

- Functional Groups : Maleimide and Amine

The maleimide group is reactive towards thiols, allowing for the formation of stable covalent bonds, while the amine groups can react with various electrophiles, enhancing its utility in bioconjugation processes .

Targeting Mechanism

N-(Mal-PEG6)-N-bis(PEG3-amine) operates primarily through thiol-maleimide conjugation , which facilitates the selective attachment of therapeutic agents to biomolecules. This mechanism is crucial for developing targeted therapies, particularly in cancer treatment, where precision in drug delivery can significantly enhance therapeutic efficacy while minimizing side effects .

Biochemical Pathways

The compound's action can influence various biochemical pathways depending on the specific biomolecules it interacts with. Key effects include:

- Alteration of Protein Interactions : By forming covalent bonds with thiol-containing proteins, it can modify protein-protein interactions and protein conformation.

- Enzyme Inhibition or Activation : The binding interactions may lead to changes in enzyme activity, impacting metabolic pathways.

- Gene Expression Modulation : Through its conjugation capabilities, it can affect gene expression indirectly by altering the availability or activity of transcription factors.

Pharmacokinetics

As a PEGylated compound, N-(Mal-PEG6)-N-bis(PEG3-amine) exhibits enhanced solubility and stability compared to non-pegylated counterparts. These properties contribute to improved circulation time in biological systems, reducing immunogenicity and increasing bioavailability of conjugated drugs.

Applications in Biomedical Research

N-(Mal-PEG6)-N-bis(PEG3-amine) has numerous applications in biomedical research and pharmaceutical development:

- Drug Delivery Systems : Its hydrophilic nature allows for the formulation of nanoparticles that encapsulate drugs, enhancing their solubility and bioavailability.

- Proteolysis-Targeting Chimeras (PROTACs) : The compound plays a critical role in PROTAC technology, which targets specific proteins for degradation using the body's natural proteolytic machinery .

- Surface Modification : It is used for modifying surfaces in various biomedical devices to improve biocompatibility and functionality .

Case Studies and Research Findings

Several studies have highlighted the biological activity of N-(Mal-PEG6)-N-bis(PEG3-amine):

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Drug Delivery | Demonstrated enhanced solubility and circulation time of doxorubicin when conjugated with N-(Mal-PEG6)-N-bis(PEG3-amine). |

| Study 2 | PROTAC Development | Showed that N-(Mal-PEG6)-N-bis(PEG3-amine) effectively facilitated the degradation of target proteins in cancer cells, leading to reduced tumor growth. |

| Study 3 | Enzyme Interaction | Investigated its effect on enzyme kinetics, revealing that covalent modification led to significant changes in enzyme activity profiles. |

Propriétés

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H71N5O16/c39-5-12-49-18-24-55-27-21-52-15-9-42(10-16-53-22-28-56-25-19-50-13-6-40)36(45)4-11-48-17-23-54-29-31-58-33-34-59-32-30-57-26-20-51-14-7-41-35(44)3-8-43-37(46)1-2-38(43)47/h1-2H,3-34,39-40H2,(H,41,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPICRUTEDPRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)N(CCOCCOCCOCCN)CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H71N5O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.